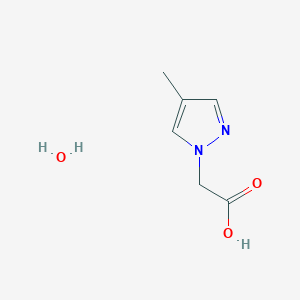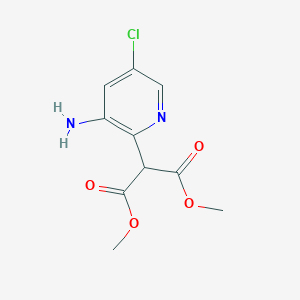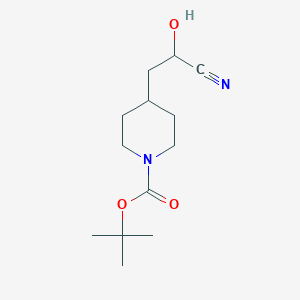
Dehydro Clindamycin Phosphate
Übersicht
Beschreibung
Dehydro Clindamycin Phosphate is a derivative of clindamycin, a lincosamide antibiotic. It is primarily used for its antibacterial properties, targeting a wide range of bacterial infections. This compound is particularly effective against anaerobic bacteria and certain protozoans, making it a valuable asset in medical treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Clindamycin Phosphate typically involves the preparation of clindamycin phosphoryl benzylate as an intermediate. This intermediate is then converted to this compound through a series of chemical reactions. The process involves the use of various reagents and catalysts under controlled conditions to ensure the purity and efficacy of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction conditions and monitor the quality of the product. The use of high-purity reagents and advanced purification techniques ensures that the final product meets stringent pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dehydro Clindamycin Phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields and minimize side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved .
Wissenschaftliche Forschungsanwendungen
Dehydro Clindamycin Phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on bacterial protein synthesis and its potential use in combating bacterial resistance.
Medicine: Used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria. It is also being investigated for its potential use in treating protozoan infections.
Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry
Wirkmechanismus
Dehydro Clindamycin Phosphate exerts its effects by binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by interfering with the transpeptidation reaction, which is essential for the elongation of the protein chain. The inhibition of protein synthesis ultimately leads to the death of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clindamycin Hydrochloride: Another derivative of clindamycin, used for similar antibacterial purposes.
Lincomycin: The parent compound of clindamycin, with a similar mechanism of action but less potent.
Erythromycin: A macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.
Uniqueness
Dehydro Clindamycin Phosphate is unique in its high potency and specificity for anaerobic bacteria. Its ability to rapidly convert to the active form in vivo makes it highly effective in treating infections. Additionally, its stability and solubility properties make it a preferred choice in various pharmaceutical formulations .
Eigenschaften
IUPAC Name |
[6-[2-chloro-1-[(1-methyl-4-propylidenepyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h6,9,11-16,18,22-23H,5,7-8H2,1-4H3,(H,20,24)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXPPPXMXEIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN2O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3',6'-Dehydro Clindamycin Phosphate and why is it relevant?
A1: 3',6'-Dehydro Clindamycin Phosphate (3) is an impurity identified in the raw material of Clindamycin Phosphate (CP), an antibiotic commonly used to treat bacterial infections. The presence of impurities in pharmaceutical products is a concern as they may impact the safety and efficacy of the drug. This research marks the first time this specific impurity has been isolated and characterized from the raw material of CP. []
Q2: How was 3',6'-Dehydro Clindamycin Phosphate isolated and characterized?
A2: The researchers utilized a combination of techniques to isolate and identify 3',6'-Dehydro Clindamycin Phosphate. Initially, they used LC-MS to determine the molecular weights of impurities present in the raw CP material. Following this, they isolated 3',6'-Dehydro Clindamycin Phosphate using reversed-phase preparative HPLC. Finally, they confirmed its structure through High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1432163.png)

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1432168.png)
![2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432169.png)

![2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432171.png)
![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate](/img/structure/B1432172.png)




![3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile](/img/structure/B1432180.png)

